molecular formula C10H7IO B1293757 1-Iodo-2-naphthol CAS No. 2033-42-3

1-Iodo-2-naphthol

Cat. No.: B1293757
CAS No.: 2033-42-3
M. Wt: 270.07 g/mol
InChI Key: JEVGGOSILOIIHN-UHFFFAOYSA-N
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Description

1-Iodo-2-naphthol is an organic compound with the molecular formula C₁₀H₇IO. It is a derivative of naphthol, where an iodine atom is substituted at the first position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

1-Iodo-2-naphthol can be synthesized through several methods. One common method involves the iodination of 2-naphthol using iodine and an oxidizing agent such as sodium iodate or mercuric oxide. The reaction is typically carried out in a solvent like methanol and water mixture . The reaction conditions are mild, and the process yields a high purity product.

Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Iodo-2-naphthol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted naphthols.

Scientific Research Applications

1-Iodo-2-naphthol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Iodo-2-naphthol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activities or alter receptor functions, leading to various biological effects .

Comparison with Similar Compounds

1-Iodo-2-naphthol can be compared with other similar compounds such as 2-iodo-1-naphthol and 1-bromo-2-naphthol. While these compounds share similar structures, the presence of different halogen atoms (iodine vs. bromine) can significantly affect their chemical reactivity and biological activities. For example, iodine-containing compounds generally exhibit higher reactivity compared to their bromine counterparts .

Similar compounds include:

  • 2-Iodo-1-naphthol
  • 1-Bromo-2-naphthol
  • 2-Bromo-1-naphthol

These compounds can be used in similar applications but may offer different advantages depending on the specific requirements of the research or industrial process.

Properties

IUPAC Name

1-iodonaphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C10H7IO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JEVGGOSILOIIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
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DSSTOX Substance ID

DTXSID70174227
Record name 2-Naphthol, 1-iodo-
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Molecular Weight

270.07 g/mol
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Physical Description

Light yellow crystals with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name 1-Iodo-2-naphthol
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CAS No.

2033-42-3
Record name 1-Iodo-2-naphthalenol
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Record name 1-Iodo-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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